n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H10ClNOS2 and a molecular weight of 271.79 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorothiophene and thiophene moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H10ClNOS2 |
---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14) |
InChI Key |
XUISDDKTIRKMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.